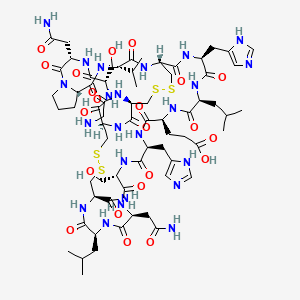
Gly-L-Cys(1)-L-Cys(2)-L-Ser-L-Asn-L-Pro-L-Val-L-Cys(1)-L-His-L-Leu-L-Glu-L-His-L-Ser-L-Asn-L-Leu-L-Cys(2)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-Conotoxin M II: is a peptide neurotoxin isolated from the venom of marine cone snails. It belongs to the M-superfamily of conotoxins, which are characterized by their disulfide-rich structures and potent biological activities. These peptides are known for their ability to selectively target and modulate nicotinic acetylcholine receptors, making them valuable tools in neurobiological research and potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The chemical synthesis of a-Conotoxin M II involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically includes the following steps:
Amino Acid Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of a-Conotoxin M II may involve large-scale SPPS with optimized conditions to enhance yield and purity. Advanced techniques such as microwave-assisted peptide synthesis and automated peptide synthesizers can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: a-Conotoxin M II undergoes several chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues, which is crucial for the peptide’s stability and biological activity.
Reduction: Breaking of disulfide bonds to study the peptide’s linear form and its folding pathways.
Substitution: Introduction of non-natural amino acids or modifications to enhance stability or activity.
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation in a buffered solution.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Utilizes standard peptide coupling reagents and protecting group strategies.
Major Products:
Oxidized Form: The biologically active form with disulfide bonds.
Reduced Form: The linear peptide without disulfide bonds.
Modified Peptides: Variants with enhanced properties for research or therapeutic use.
Scientific Research Applications
a-Conotoxin M II has a wide range of scientific research applications:
Neurobiology: Used to study the function and modulation of nicotinic acetylcholine receptors, which are involved in various neurological processes.
Pharmacology: Serves as a lead compound for developing new drugs targeting neurological disorders such as pain, addiction, and neurodegenerative diseases.
Biochemistry: Aids in understanding protein folding, disulfide bond formation, and peptide-receptor interactions.
Medicine: Potential therapeutic applications in treating conditions like chronic pain and nicotine addiction.
Mechanism of Action
a-Conotoxin M II exerts its effects by binding to specific subtypes of nicotinic acetylcholine receptors (nAChRs) on neuronal cells. This binding inhibits the normal function of these receptors, leading to the blockade of synaptic transmission. The peptide’s high selectivity and potency make it a valuable tool for dissecting the roles of different nAChR subtypes in physiological and pathological processes.
Comparison with Similar Compounds
a-Conotoxin GI: Another conotoxin that targets nAChRs but with different selectivity and potency profiles.
a-Conotoxin ImI: Known for its high affinity for certain nAChR subtypes, making it useful in neurobiological studies.
a-Conotoxin PnIA: Exhibits unique receptor binding properties and is used to explore nAChR diversity.
Uniqueness of a-Conotoxin M II: a-Conotoxin M II is unique due to its specific targeting of certain nAChR subtypes, which provides insights into receptor function and potential therapeutic applications. Its distinct disulfide bond pattern and sequence contribute to its unique pharmacological profile.
Properties
Molecular Formula |
C67H103N23O22S4 |
|---|---|
Molecular Weight |
1710.9 g/mol |
IUPAC Name |
3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-5-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid |
InChI |
InChI=1S/C67H103N23O22S4/c1-29(2)12-35-55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(53(71)98)23-113-115-25-45-64(109)85-42(22-92)61(106)83-40(17-49(70)94)67(112)90-11-7-8-47(90)65(110)89-52(31(5)6)66(111)88-46(26-116-114-24-44(62(107)87-45)76-50(95)18-68)63(108)81-37(57(102)78-35)14-32-19-72-27-74-32/h19-20,27-31,34-47,52,91-92H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
InChI Key |
DUQYFGMBLOPGBY-XCQLYXDWSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















